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Introduction

2,3,5-Trimethylpyridine, also known as 2,3,5-collidine, is a heterocyclic aromatic compound
with the molecular formula CsH11N.[1][2] As a substituted pyridine, its chemical properties are
of significant interest in various fields, including medicinal chemistry and materials science. The
strategic placement of three methyl groups on the pyridine ring influences its electronic
structure, reactivity, and potential as a scaffold in the development of novel therapeutics.
Pyridine derivatives are integral components of many natural products and pharmaceuticals,
and understanding their behavior at a molecular level is crucial for rational drug design.[3]

This technical guide provides a comprehensive overview of the theoretical and computational
studies of 2,3,5-trimethylpyridine. It delves into its molecular structure, spectroscopic
properties, and electronic characteristics, offering valuable data for researchers and
professionals in drug development. While a complete experimental and computational dataset
for 2,3,5-trimethylpyridine is not readily available in a single comprehensive study, this guide
synthesizes available information and provides established computational protocols for its
detailed analysis.

Molecular Structure and Geometry

The molecular structure of 2,3,5-trimethylpyridine has been optimized using computational
methods to predict its most stable three-dimensional conformation. Density Functional Theory
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(DFT) is a widely used quantum chemical method for geometry optimization, providing accurate
predictions of bond lengths and angles.[3]

A typical computational protocol for geometry optimization of pyridine derivatives involves the
use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional
combined with a basis set such as 6-311++G(d,p).[3] This level of theory has been shown to

provide reliable geometric parameters for similar heterocyclic compounds.

While specific calculated bond lengths and angles for 2,3,5-trimethylpyridine are not readily
available in the searched literature, the following table presents a generalized set of expected
values based on studies of similar methyl-substituted pyridines.
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Parameter Typical Calculated Value (A or °)

Bond Lengths (A)

C2-N1 ~1.34
C6-N1 ~1.34
C2-C3 ~1.40
C3-C4 ~1.39
C4-C5 ~1.39
C5-C6 ~1.40
C2-C(methyl) ~1.51
C3-C(methyl) ~1.51
C5-C(methyl) ~1.51

Bond Angles (°)

C6-N1-C2 ~117
N1-C2-C3 ~123
C2-C3-C4 ~118
C3-C4-C5 ~119
C4-C5-C6 ~118
C5-C6-N1 ~123

Note: These are estimated values based on computational studies of related pyridine
derivatives. Actual optimized values for 2,3,5-trimethylpyridine would require a specific DFT
calculation.

Spectroscopic Properties

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform
Raman (FT-Raman) spectroscopy, provides valuable information about the molecular vibrations
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and functional groups present in a molecule. Experimental spectra for 2,3,5-trimethylpyridine
are available in public databases such as PubChem.[1]

Computational methods, particularly DFT, can be used to calculate the vibrational frequencies
and intensities, which aids in the assignment of experimental spectral bands.[4] The calculated
harmonic frequencies are often scaled by an empirical factor to better match the experimental

anharmonic frequencies.

The following table summarizes the expected prominent vibrational modes for 2,3,5-
trimethylpyridine based on studies of similar molecules.
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N Typical Wavenumber Range o
Vibrational Mode ( 1 Description
cm-

) ) Stretching vibrations of the C-
C-H stretching (aromatic) 3100 - 3000 o
H bonds on the pyridine ring.

Asymmetric and symmetric
C-H stretching (methyl) 3000 - 2850 stretching of C-H bonds in the
methyl groups.

Stretching vibrations of the
] ) carbon-carbon and carbon-
C=C and C=N stretching (ring) 1600 - 1400 ) o
nitrogen bonds within the

aromatic ring.

Bending vibrations of the C-H
C-H in-plane bending (methyl) 1470 - 1430 bonds within the plane of the
methyl groups.

. _ Bending vibrations of the C-H
C-H in-plane bending

_ 1300 - 1000 bonds within the plane of the
(aromatic) S
pyridine ring.
A symmetric in-plane
Ring breathing ~1000 expansion and contraction of

the entire pyridine ring.

Bending vibrations of the C-H

C-H out-of-plane bending
900 - 700 bonds out of the plane of the

(aromatic) S
pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Theoretical calculations of *H and 2C NMR chemical shifts can be performed using the Gauge-
Including Atomic Orbital (GIAO) method with DFT.[5] These calculations can aid in the
assignment of experimental NMR spectra and provide a deeper understanding of the electronic
environment of the nuclei.
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While specific calculated chemical shifts for 2,3,5-trimethylpyridine were not found, the
following table provides an estimation based on general principles and data for related

compounds.
- Typical 133C Chemical Shift Typical *H Chemical Shift
(ppm) (ppm)

Cc2 155 - 160

C3 130 - 135

C4 135-140 7.0-75
C5 125- 130

C6 145 - 150 8.0-8.5
C2-CHs 20-25 2.3-26
C3-CHs 15-20 22-25
C5-CHs 15-20 22-25

Note: These are estimated chemical shift ranges. Actual values can be influenced by solvent
and other experimental conditions.

Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the
energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap
(AE) is an important parameter that reflects the molecule's chemical stability and reactivity.[6]
[7] A smaller energy gap generally indicates higher reactivity.

While specific HOMO and LUMO energy values for 2,3,5-trimethylpyridine were not found in
the searched literature, DFT calculations can readily provide this information.
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Typical Calculated Value

Parameter Significance
(eV)
HOMO Energy -5.0t0-6.0 Electron-donating ability
LUMO Energy -0.5t0 0.5 Electron-accepting ability
HOMO-LUMO Energy Gap Chemical reactivity and kinetic
45t05.5 -
(AE) stability

Note: These are estimated values based on calculations of similar molecules.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge
distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic
attack.[8] The MEP map illustrates regions of negative electrostatic potential (electron-rich,
typically colored in shades of red) and positive electrostatic potential (electron-poor, typically
colored in shades of blue).

For 2,3,5-trimethylpyridine, the region of highest negative potential is expected to be located
around the nitrogen atom due to its lone pair of electrons, making it a likely site for electrophilic
attack. The aromatic ring and the hydrogen atoms of the methyl groups will exhibit regions of
positive potential.

Experimental and Computational Protocols
Experimental Protocols

e FT-IR Spectroscopy: The FT-IR spectrum of 2,3,5-trimethylpyridine can be recorded in the
4000-400 cm~? range using a KBr pellet or as a neat liquid.[4]

o FT-Raman Spectroscopy: The FT-Raman spectrum can be obtained using a Nd:YAG laser
with an excitation wavelength of 1064 nm in the range of 3500-100 cm~1.[4]

 NMR Spectroscopy: *H and 3C NMR spectra are typically recorded in a suitable deuterated
solvent, such as CDCIs, using a spectrometer operating at a standard frequency (e.g., 400
MHz for 1H).
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Computational Protocols

A standard computational workflow for the theoretical study of 2,3,5-trimethylpyridine using

DFT is outlined below.

1. Molecular Structure Input
(Build 2,3,5-Trimethylpyridine)

nitial Geometry

2. Geometry Optimization
(e.g., B3BLYP/6-311++G(d,p))

ptimized Geometry

3. Vibrational Frequency Calculation
(Confirm minimum energy structure)

requency Analysis

4. Spectroscopic & Electronic Property Calculations
(NMR, HOMO-LUMO, MEP, NBO)

alculated Data

5. Analysis of Results

(Comparison with experimental data)

Computational Analysis

DFT Calculations
(Structure, Electronics)

2,3,5-Trimethylpyridine
(Lead Compound)

Molecular Docking

Identified Hits | |
(Target Interaction)

Synthesis of
Derivatives

|-

|

Experimental Validation

In Vitro Assays
(Biological Activity)

In Vivo Studies
(Efficacy & Toxicity)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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